molecular formula C21H20N4O4 B11558488 N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11558488
M. Wt: 392.4 g/mol
InChI Key: DPLAVAISULIEAQ-LPYMAVHISA-N
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Description

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a naphthalen-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-(naphthalen-2-yloxy)acetic acid hydrazide and 2-(dimethylamino)-5-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The nitrophenyl group may also play a role in its antimicrobial and anticancer activities by generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features, such as the presence of dimethylamino and hydrazide groups, but differ in their aromatic substituents. The unique combination of the nitrophenyl and naphthalen-2-yloxy groups in N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H20N4O4/c1-24(2)20-10-8-18(25(27)28)11-17(20)13-22-23-21(26)14-29-19-9-7-15-5-3-4-6-16(15)12-19/h3-13H,14H2,1-2H3,(H,23,26)/b22-13+

InChI Key

DPLAVAISULIEAQ-LPYMAVHISA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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